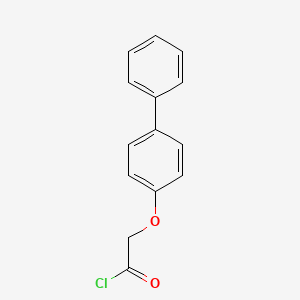

(Biphenyl-4-yloxy)acetyl chloride

Description

(Biphenyl-4-yloxy)acetyl chloride is an organic compound with the molecular formula C₁₄H₁₁ClO₂. It is primarily used in proteomics research and is known for its role in various chemical reactions. The compound is characterized by the presence of a biphenyl group attached to an acetyl chloride moiety through an ether linkage.

Properties

IUPAC Name |

2-(4-phenylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIELQEHOGTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Biphenyl-4-yloxy)acetyl chloride can be synthesized through the reaction of biphenyl-4-ol with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Biphenyl-4-yloxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form biphenyl-4-ol and acetic acid.

Reduction: It can be reduced to (Biphenyl-4-yloxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed:

Amides and Esters: Formed from substitution reactions

Biphenyl-4-ol and Acetic Acid: Formed from hydrolysis

(Biphenyl-4-yloxy)ethanol: Formed from reduction

Scientific Research Applications

(Biphenyl-4-yloxy)acetyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a reagent for the modification of proteins and peptides.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Biphenyl-4-yloxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses to introduce the biphenyl-4-yloxy group into target molecules.

Comparison with Similar Compounds

(Biphenyl-4-yloxy)acetyl chloride can be compared with other similar compounds such as:

(Biphenyl-4-yloxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride.

(Biphenyl-4-yloxy)ethanol: Similar structure but with an alcohol group instead of an acetyl chloride.

Uniqueness: The presence of the acetyl chloride group in this compound makes it highly reactive and suitable for a wide range of chemical transformations, distinguishing it from its analogs.

Biological Activity

(Biphenyl-4-yloxy)acetyl chloride is a compound with significant potential in medicinal chemistry due to its biphenyl structure, which is known for various biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₄H₁₁ClO₂

- Molecular Weight : 250.69 g/mol

- CAS Number : 12227849

Mechanisms of Biological Activity

The biphenyl moiety in this compound is associated with various pharmacological effects. Research indicates that similar compounds can act on multiple biological targets, including enzymes and receptors.

Enzyme Inhibition

- Cholinesterase Inhibition : Studies have shown that biphenyl derivatives exhibit inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures have demonstrated IC₅₀ values below 2.20 μM for BuChE, indicating strong inhibitory potential .

- Antifungal Activity : Certain biphenyl derivatives have been evaluated for their antifungal properties, particularly against Candida albicans. Compounds showed minimal inhibitory concentrations (MIC) ranging from 1.8 to 7.5 μg/mL, highlighting the importance of structural modifications in enhancing biological activity .

Study 1: Cholinesterase Inhibition

A series of biphenyl derivatives were synthesized and tested for cholinesterase inhibition. The most potent compound exhibited an IC₅₀ of 0.60 μM against BuChE, showcasing the potential for developing treatments for Alzheimer's disease through selective enzyme inhibition .

Study 2: Antifungal Efficacy

A study evaluated several biphenyl derivatives for their antifungal activity against C. albicans. The results indicated that specific substitutions on the biphenyl ring significantly enhanced antifungal potency, with some compounds achieving IC₅₀ values as low as 6 nM against the enzyme dihydrofolate reductase (DHFR) .

Data Tables

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Contains a biphenyl moiety; potential enzyme inhibitor | AChE and BuChE inhibition |

| Biphenyl Derivative A | Structure | Substituted at the 4-position | Antifungal activity against C. albicans |

| Biphenyl Derivative B | Structure | Contains azepane moiety | High affinity for hH3R |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.